molecular formula C18H14ClN3O3 B3491707 N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3491707
M. Wt: 355.8 g/mol
InChI Key: JSOUUDFITIXJGO-UHFFFAOYSA-N
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole and benzodioxole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 4-chlorophenyl group and the benzodioxole ring system contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Coupling of the Pyrazole and Benzodioxole Moieties: The final step involves coupling the pyrazole and benzodioxole moieties through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-{1-[(4-Fluorophenyl)methyl]pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide: Similar structure but with a fluorine atom instead of chlorine, which may alter its chemical and biological properties.

    N-{1-[(4-Methylphenyl)methyl]pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide: Contains a methyl group instead of chlorine, potentially affecting its reactivity and biological activity.

    N-{1-[(4-Nitrophenyl)methyl]pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide: The presence of a nitro group may enhance its electron-withdrawing properties and influence its interactions with biological targets.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-14-4-1-12(2-5-14)9-22-10-15(8-20-22)21-18(23)13-3-6-16-17(7-13)25-11-24-16/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOUUDFITIXJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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